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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The cross-dehydrogenative coupling reaction can be achieved through various methods, including transition-metal catalysis, oxidation reactions (e.g., benzoquinone, peroxides, oxygen, hypervalent iodine), photocatalysis, and electrocatalysis . The choice of method depends on the specific substrates and desired products.
Industrial Production Methods: In industrial settings, cross-dehydrogenative coupling reactions are often carried out using continuous-flow reactors to enhance efficiency and scalability . These reactors allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: Cross-dehydrogenative coupling reactions involve the formation of carbon-carbon bonds or carbon-heteroatom bonds directly from carbon-hydrogen bonds . These reactions can be classified into several types based on the nature of the bonds formed:
- sp3-sp3 coupling
- sp3-sp2 coupling
- sp3-sp coupling
- sp2-sp2 coupling
- sp2-sp coupling
- sp-sp coupling
Common Reagents and Conditions: Common reagents used in cross-dehydrogenative coupling reactions include transition metals (e.g., palladium, copper), oxidants (e.g., benzoquinone, peroxides, oxygen, hypervalent iodine), and photocatalysts . The reaction conditions typically involve mild temperatures and pressures, making the process energy-efficient and environmentally friendly.
Major Products: The major products of cross-dehydrogenative coupling reactions are diverse and depend on the specific substrates used. These products include various nitrogen, oxygen, and sulfur-containing heterocycles .
Scientific Research Applications
Cross-dehydrogenative coupling reactions have numerous applications in scientific research, including:
- Chemistry : Used for the synthesis of complex organic molecules and natural products .
- Biology : Employed in the modification of biomolecules and the development of new drugs .
- Medicine : Utilized in the synthesis of pharmaceuticals and therapeutic agents .
- Industry : Applied in the production of fine chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of cross-dehydrogenative coupling reactions involves the activation of carbon-hydrogen bonds in the presence of an oxidant, leading to the formation of carbon-carbon or carbon-heteroatom bonds . The process can be initiated by transition-metal catalysis, oxidation reactions, photocatalysis, or electrocatalysis . The specific mechanism and reactivity depend on the substrates and conditions used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to cross-dehydrogenative coupling reactions include:
- Friedel-Crafts reactions : Involve the formation of carbon-carbon bonds through the use of Lewis acids .
- Suzuki-Miyaura coupling : A palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and halides .
- Negishi coupling : A palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organozinc compounds and halides .
Uniqueness: Cross-dehydrogenative coupling reactions are unique due to their ability to form carbon-carbon and carbon-heteroatom bonds directly from carbon-hydrogen bonds without the need for substrate prefunctionalization . This feature makes the process highly efficient, atom-economical, and environmentally friendly .
Properties
Molecular Formula |
C19H15NO4 |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
[(E)-3-phenylprop-2-enyl] (Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H15NO4/c20-13-16(11-15-8-9-17(21)18(22)12-15)19(23)24-10-4-7-14-5-2-1-3-6-14/h1-9,11-12,21-22H,10H2/b7-4+,16-11- |
InChI Key |
XGHYFEJMJXGPGN-CHLGNXTCSA-N |
SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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